molecular formula C7H9N3O4S B1417235 (4-Nitrophenyl)methanesulfonohydrazide CAS No. 49777-56-2

(4-Nitrophenyl)methanesulfonohydrazide

Cat. No. B1417235
CAS RN: 49777-56-2
M. Wt: 231.23 g/mol
InChI Key: MDHCWYWHOLSFGY-UHFFFAOYSA-N
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Description

“(4-Nitrophenyl)methanesulfonohydrazide” is a chemical compound with the molecular formula C7H9N3O4S . It is used in various chemical reactions and has been the subject of numerous studies .


Synthesis Analysis

The synthesis of “(4-Nitrophenyl)methanesulfonohydrazide” has been explored in various studies. For instance, it has been used in the catalytic reduction of 4-nitrophenol (4-NP), a benchmark reaction to assess the activity of nanostructured materials .


Molecular Structure Analysis

The molecular structure of “(4-Nitrophenyl)methanesulfonohydrazide” is represented by the InChI code 1S/C7H9N3O4S/c8-9-15(13,14)5-6-1-3-7(4-2-6)10(11)12/h1-4,9H,5,8H2 . The molecular weight of the compound is 231.23 .


Chemical Reactions Analysis

“(4-Nitrophenyl)methanesulfonohydrazide” has been used in various chemical reactions. One notable reaction is the catalytic reduction of 4-nitrophenol (4-NP). This reaction has been used as a benchmark to assess the activity of nanostructured materials .


Physical And Chemical Properties Analysis

“(4-Nitrophenyl)methanesulfonohydrazide” is a powder at room temperature . It has a molecular weight of 231.23 .

Scientific Research Applications

Based on the information available, here is a comprehensive analysis of the scientific research applications of nitrophenyl compounds, which may include “(4-Nitrophenyl)methanesulfonohydrazide”:

Catalytic Reduction

Nitrophenyl compounds are often used in the catalytic reduction of 4-nitrophenol (4-NP), which is a benchmark reaction to assess the activity of nanostructured materials. This process is significant in environmental chemistry for detoxifying pollutants .

Non-Linear Optical (NLO) Materials

Nitrophenyl derivatives can be doped with divalent metal ions to create NLO materials. These materials have extensive use in technological advances such as harmonic turbines, optical computers, telecommunications, and laser lithography .

Environmental Impact

Compounds like 4-nitrophenol are involved in many chemical processes and are commonly present in soils and waters, thereby causing environmental impact and health risks. Research into these compounds helps understand and mitigate these effects .

properties

IUPAC Name

(4-nitrophenyl)methanesulfonohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4S/c8-9-15(13,14)5-6-1-3-7(4-2-6)10(11)12/h1-4,9H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHCWYWHOLSFGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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